molecular formula C8H11NO B12277318 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

Cat. No.: B12277318
M. Wt: 137.18 g/mol
InChI Key: LIZJPQHTBVGJHF-UHFFFAOYSA-N
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Description

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a complex organic compound with the molecular formula C8H7NO3. It is also known by its IUPAC name, 3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione . This compound is characterized by its unique tricyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Preparation Methods

The synthesis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.

Chemical Reactions Analysis

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and others .

Comparison with Similar Compounds

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system, which imparts distinct chemical and biological properties.

Biological Activity

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • IUPAC Name : 3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
  • Molecular Formula : C8H11NO
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 53209-42-0

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antitumor Activity : Studies have shown that compounds with similar structural features can inhibit tumor cell growth. For instance, aza-crown ethers have demonstrated cytotoxicity against multiple tumor cell lines by inducing apoptosis and disrupting ion homeostasis within cells .
  • Cytotoxic Effects : The compound may affect cellular pathways leading to apoptosis in cancer cells. For example, the activation of mitogen-activated protein kinases (MAPKs) has been linked to the cytotoxic effects observed in related compounds .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of tumor cells via apoptosis
CytotoxicityInduces cell death in cancer cell lines
Enzyme InteractionPotential inhibition of metabolic enzymes

Case Studies

  • In Vivo Studies : A study investigated the metabolism of a structurally related compound in Wistar rats, revealing significant biotransformation through epoxidation and rearrangement processes which could be extrapolated to understand the metabolic fate of this compound .
  • Cell Line Experiments : Research involving A549 lung cancer cells demonstrated that treatment with chalcone analogs resulted in a dose-dependent decrease in cell viability and activation of apoptotic pathways . This suggests that this compound may share similar properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole

InChI

InChI=1S/C8H11NO/c1-2-8-6-4-9-3-5(6)7(1)10-8/h1-2,5-9H,3-4H2

InChI Key

LIZJPQHTBVGJHF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)C3C=CC2O3

Origin of Product

United States

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